4-(Trimethylsilyl)morpholine

Description

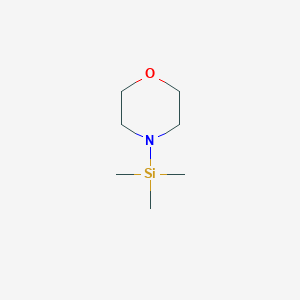

Structure

3D Structure

Properties

IUPAC Name |

trimethyl(morpholin-4-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NOSi/c1-10(2,3)8-4-6-9-7-5-8/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJOWIQMPCCUIGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70339899 | |

| Record name | 4-(Trimethylsilyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13368-42-8 | |

| Record name | 4-(Trimethylsilyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13368-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trimethylsilyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(Trimethylsilyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Trimethylsilyl)morpholine

CAS Number: 13368-42-8

This technical guide provides a comprehensive overview of 4-(Trimethylsilyl)morpholine, a versatile reagent in organic synthesis and material science. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its relevance to medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound, also known as N-(trimethylsilyl)morpholine, is a clear, colorless to pale yellow liquid.[1] It is a silylated derivative of morpholine, where the hydrogen atom on the nitrogen is replaced by a trimethylsilyl group. This modification imparts unique reactivity to the molecule, making it a useful tool in various chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 13368-42-8 | [1] |

| Molecular Formula | C₇H₁₇NOSi | [2] |

| Molecular Weight | 159.30 g/mol | [2] |

| Boiling Point | 160 °C (lit.) | [3] |

| Density | 0.897 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n²⁰/D) | 1.441 (lit.) | [3] |

| Flash Point | 29 °C (84.2 °F) - closed cup | [3] |

| Form | Liquid | [3] |

Synthesis of this compound

The most common method for the synthesis of this compound is the direct silylation of morpholine with a suitable silylating agent, such as trimethylsilyl chloride (TMSCl). The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the general method of silylating amines.

Materials:

-

Morpholine

-

Trimethylsilyl chloride (TMSCl)

-

Anhydrous triethylamine (Et₃N)

-

Anhydrous diethyl ether (Et₂O)

-

Round-bottom flask equipped with a reflux condenser and a dropping funnel

-

Magnetic stirrer

-

Nitrogen or Argon inert atmosphere setup

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, place a solution of morpholine in anhydrous diethyl ether under an inert atmosphere.

-

Add an equimolar amount of anhydrous triethylamine to the solution.

-

From the dropping funnel, add a solution of trimethylsilyl chloride in anhydrous diethyl ether dropwise to the stirred morpholine solution at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux for 2-3 hours to ensure the completion of the reaction.

-

Cool the reaction mixture to room temperature. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

-

Filter the mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Reactivity and Applications

This compound serves as a versatile reagent in organic synthesis, primarily as a silylating agent and a non-nucleophilic base.

Silylation of Alcohols and Other Functional Groups

This compound is an effective silylating agent for the protection of hydroxyl groups in alcohols, phenols, and carboxylic acids.[4] The trimethylsilyl (TMS) group is a common protecting group in multi-step organic synthesis due to its ease of introduction and removal under mild conditions.[5] The silylation reaction proceeds by the transfer of the trimethylsilyl group from the nitrogen atom of this compound to the oxygen atom of the hydroxyl group.

Application in Deoxynucleoside Synthesis

A significant application of silylation in drug development is the protection of hydroxyl groups in nucleosides during the synthesis of oligonucleotides and their analogs. While direct use of this compound is less documented than other silylating agents, its reactivity profile suggests its utility in this context. The protection of the 5'- and 3'-hydroxyl groups of deoxynucleosides is a critical step to ensure regioselective reactions at other positions of the molecule.

Precursor for Chemical Vapor Deposition

This compound has been investigated as a precursor for plasma-enhanced chemical vapor deposition (PECVD) to produce thin films.[6] The composition and properties of the deposited films can be controlled by varying the deposition parameters.

Role in Drug Discovery and Development

While this compound itself is not a therapeutic agent, the morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[7] The incorporation of a morpholine ring can improve the pharmacokinetic properties of a drug molecule, such as solubility, metabolic stability, and oral bioavailability.

Morpholine-Containing Drugs and Their Signaling Pathways

Many drugs containing the morpholine moiety exert their therapeutic effects by modulating specific signaling pathways involved in disease progression. Understanding these pathways is crucial for the rational design of new drug candidates.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[8][9] Dysregulation of this pathway is frequently observed in cancer. Several PI3K/mTOR inhibitors containing a morpholine ring have been developed as anticancer agents.

PI3K/Akt/mTOR signaling pathway and inhibition.

The EGFR signaling pathway plays a crucial role in regulating cell proliferation, differentiation, and survival.[10] Aberrant EGFR signaling is a hallmark of many cancers. Gefitinib, an EGFR tyrosine kinase inhibitor that contains a morpholine moiety, is used in the treatment of certain types of non-small cell lung cancer.

EGFR signaling pathway and inhibition by Gefitinib.

Linezolid is an oxazolidinone antibiotic that contains a morpholine ring. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of the initiation complex, a unique mechanism of action.[3][11][][13]

Mechanism of action of Linezolid.

Safety and Handling

This compound is a flammable liquid and vapor and causes severe skin burns and eye damage. It should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. It is incompatible with strong oxidizing agents and strong acids. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable reagent with diverse applications in organic synthesis and materials science. Its role as a silylating agent is particularly relevant to the field of drug discovery for the protection of functional groups in complex molecules like nucleosides. Furthermore, the prevalence of the morpholine scaffold in numerous approved drugs highlights the importance of this heterocyclic motif in medicinal chemistry. A thorough understanding of the properties, synthesis, and reactivity of this compound, as well as the biological significance of the morpholine ring, can empower researchers to leverage this compound in the development of new therapeutics and advanced materials.

References

- 1. Activation of downstream epidermal growth factor receptor (EGFR) signaling provides gefitinib‐resistance in cells carrying EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pharmacyfreak.com [pharmacyfreak.com]

- 4. diverdi.colostate.edu [diverdi.colostate.edu]

- 5. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 6. This compound: synthesis, characterization, and prospects of use in film deposition processes - Rakhlin - Russian Chemical Bulletin [bakhtiniada.ru]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Linezolid - Wikipedia [en.wikipedia.org]

- 13. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Trimethylsilyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(trimethylsilyl)morpholine, a versatile reagent in organic chemistry. This document details a standard synthetic protocol and outlines the key analytical techniques used to verify its structure and purity.

Introduction

This compound, also known as N-(trimethylsilyl)morpholine, is an organosilicon compound featuring a morpholine ring N-silylated with a trimethylsilyl group. This modification imparts unique reactivity, making it a valuable reagent and building block in various chemical transformations. Its primary applications include serving as a protecting group for amines and alcohols, a reagent in deoxynucleoside synthesis, and as a precursor in materials science for the deposition of thin films.[1][2] The presence of the bulky and lipophilic trimethylsilyl group alters the steric and electronic properties of the morpholine nitrogen, rendering it a weaker base and modifying its nucleophilicity.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the reaction of morpholine with a suitable silylating agent, typically trimethylchlorosilane (TMSCl), in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis via Silylation of Morpholine

This protocol is a representative procedure for the N-silylation of secondary amines, adapted for the synthesis of this compound.

Materials:

-

Morpholine

-

Trimethylchlorosilane (TMSCl)

-

Triethylamine (Et₃N)

-

Anhydrous diethyl ether (or other suitable aprotic solvent like THF or dichloromethane)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Apparatus for filtration (e.g., Büchner funnel or sintered glass funnel)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is placed under an inert atmosphere of argon or nitrogen.

-

Charging the Flask: To the flask, add morpholine (1.0 equivalent) and anhydrous diethyl ether. Begin stirring to ensure the solution is homogenous.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the solution.

-

Addition of Silylating Agent: Add trimethylchlorosilane (1.1 equivalents) dropwise to the stirred solution from the dropping funnel. The addition should be performed at a rate that maintains a gentle reflux. An exothermic reaction is expected, leading to the formation of triethylamine hydrochloride as a white precipitate.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous diethyl ether to recover any entrained product.

-

Purification: Combine the filtrate and the washings. Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound as a colorless to pale yellow liquid.[1]

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties

The physical properties of this compound are well-documented and serve as a preliminary check of the compound's identity.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₇NOSi | [3] |

| Molecular Weight | 159.30 g/mol | [3] |

| Appearance | Clear, colorless to pale yellow liquid | [1] |

| Boiling Point | 160 °C (lit.) | |

| Density | 0.897 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.441 (lit.) |

Spectroscopic Data

Spectroscopic analysis provides definitive structural confirmation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information on the electronic environment of the hydrogen atoms in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.55 | t | 4H | O-CH ₂ |

| ~2.83 | t | 4H | N-CH ₂ |

| ~0.04 | s | 9H | Si-(CH ₃)₃ |

Solvent: CDCl₃. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.[4]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For 4-phenylmorpholine, the carbon attached to the oxygen typically appears around 67 ppm.[5] For this compound, the expected chemical shifts are as follows:

| Chemical Shift (ppm) | Assignment |

| ~67-68 | O-C H₂ |

| ~48-50 | N-C H₂ |

| ~0-1 | Si-(C H₃)₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Strong | C-H stretching (aliphatic) |

| ~1250, ~840 | Strong | Si-C stretching (from Si(CH₃)₃) |

| ~1115 | Strong | C-O-C stretching (ether) |

| ~930 | Strong | Si-N stretching |

Note: These are characteristic absorption bands. A full spectrum should be acquired for complete analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

| m/z | Relative Intensity (%) | Assignment |

| 159 | ~72 | [M]⁺ (Molecular ion) |

| 144 | ~75 | [M - CH₃]⁺ |

| 101 | ~83 | [M - Si(CH₃)₃ + H]⁺ or [Morpholine+H]⁺ |

| 86 | 100 | [M - Si(CH₃)₃]⁺ or [Morpholine]⁺ |

| 73 | ~81 | [Si(CH₃)₃]⁺ |

Note: Fragmentation patterns can vary depending on the ionization method.[4]

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Silylation Reaction Mechanism

The diagram below outlines the nucleophilic substitution mechanism for the silylation of morpholine with trimethylchlorosilane.

References

- 1. This compound | 13368-42-8 [chemicalbook.com]

- 2. This compound: synthesis, characterization, and prospects of use in film deposition processes - Rakhlin - Russian Chemical Bulletin [bakhtiniada.ru]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. This compound(13368-42-8) 1H NMR spectrum [chemicalbook.com]

- 5. acdlabs.com [acdlabs.com]

Physical and chemical properties of 4-(Trimethylsilyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trimethylsilyl)morpholine (TMSM) is a versatile organosilicon compound that serves as a valuable reagent in organic synthesis. Its unique molecular structure, combining the reactivity of a silylated amine with the structural features of a morpholine ring, makes it a significant tool in various chemical transformations. This guide provides a comprehensive overview of its physical and chemical properties, spectral data, synthesis, and key applications, with a focus on its relevance to research and drug development.

Physical and Chemical Properties

This compound is a clear, colorless to pale yellow liquid at room temperature.[1] It is known to react slowly with moisture.[1] The key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 13368-42-8 | [1][2] |

| Molecular Formula | C₇H₁₇NOSi | [1][2] |

| Molecular Weight | 159.30 g/mol | [1][2] |

| Appearance | Clear colorless to pale yellow liquid | [1][3] |

| Boiling Point | 160 °C (lit.) | [1][2] |

| 103-104 °C / 25 mmHg (lit.) | [2] | |

| Melting Point | <0 °C | [1] |

| Density | 0.897 g/mL at 25 °C (lit.) | [1][2] |

| Refractive Index (n20/D) | 1.441 (lit.) | [1][2] |

| Flash Point | 29 °C (84.2 °F) - closed cup | [2] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [1] |

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the protons of the trimethylsilyl group and the morpholine ring.

| Assignment | Chemical Shift (ppm) |

| -Si(CH₃)₃ | ~0.04 |

| -N-CH₂- (morpholine) | ~2.83 |

| -O-CH₂- (morpholine) | ~3.55 |

Note: Chemical shifts are approximate and may vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 159, consistent with its molecular weight.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include those for C-H, C-N, C-O, and Si-C bond vibrations.

Synthesis and Reactivity

Synthesis

This compound is typically synthesized by the reaction of morpholine with a trimethylsilylating agent, most commonly trimethylsilyl chloride (TMSCl), in the presence of a base to neutralize the hydrochloric acid byproduct.

References

4-(Trimethylsilyl)morpholine molecular weight and formula

An in-depth technical guide on the core molecular properties of 4-(Trimethylsilyl)morpholine, designed for researchers, scientists, and drug development professionals.

Physicochemical Data of this compound

This compound, also known as N-(Trimethylsilyl)morpholine, is an organosilicon compound utilized as a reagent in organic synthesis, including for the synthesis of deoxynucleosides.[1][2] Its key molecular identifiers and properties are summarized below.

| Data Point | Value |

| Molecular Formula | C₇H₁₇NOSi[2][3][4][5] |

| Molecular Weight | 159.30 g/mol [3][4] |

| CAS Number | 13368-42-8[1][3][5] |

| Appearance | Clear colorless to pale yellow liquid[1][2] |

| Density | 0.897 g/mL at 25 °C[1][3][4] |

| Boiling Point | 160 °C[1][3][4] |

| Refractive Index | n20/D 1.441[1][2][3][4] |

Structural and Logical Relationships

The following diagram illustrates the connection between the common name of the compound and its fundamental molecular properties.

Caption: Derivation of molecular weight from the molecular formula of the compound.

Experimental Protocol: Silylation of an Alcohol

A common application of this compound is in the protection of hydroxyl groups in alcohols through silylation. A generalized experimental protocol for this procedure is as follows:

Objective: To introduce a trimethylsilyl (TMS) protecting group onto a primary alcohol using this compound.

Materials:

-

Primary alcohol

-

This compound

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: The primary alcohol (1.0 equivalent) is dissolved in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Reagent Addition: this compound (1.2 equivalents) is added dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NaHCO₃.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude silylated product.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure TMS-protected alcohol.

The workflow for this experimental protocol is visualized below.

Caption: Workflow for the silylation of an alcohol using this compound.

References

Spectroscopic Profile of 4-(Trimethylsilyl)morpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for 4-(Trimethylsilyl)morpholine, a versatile organosilicon compound. The information presented herein is intended to support research and development activities by offering detailed spectroscopic characterization, experimental methodologies, and a logical workflow for analysis.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 3.550 | t | O-CH ₂ |

| 2.827 | t | N-CH ₂ |

| 0.044 | s | Si-(CH ₃)₃ |

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Table 2: ¹³C NMR Spectroscopic Data

Table 3: Infrared (IR) Spectroscopic Data

A detailed peak list for the infrared spectrum of this compound is not available in the public domain spectral databases. However, the spectrum is typically acquired as a neat liquid film. Key expected absorptions based on the structure would include:

-

C-H stretching (alkane): ~2960-2850 cm⁻¹

-

Si-C stretching: ~1250 cm⁻¹ and ~840 cm⁻¹

-

C-O-C stretching: ~1115 cm⁻¹

-

C-N stretching: ~1070 cm⁻¹

Table 4: Mass Spectrometry (MS) Data

The mass spectrum was obtained using electron ionization (EI) at 70 eV. The table below lists the major fragments and their relative intensities.

| m/z | Relative Intensity (%) | Tentative Fragment Assignment |

| 159 | 71.6 | [M]⁺ (Molecular Ion) |

| 144 | 74.5 | [M - CH₃]⁺ |

| 101 | 83.4 | [M - Si(CH₃)₃ + H]⁺ or [C₄H₉NO]⁺ |

| 100 | 16.8 | [M - Si(CH₃)₃]⁺ or [C₄H₈NO]⁺ |

| 86 | 100.0 | [M - Si(CH₃)₃ - CH₂]⁺ or [C₃H₆NO]⁺ |

| 73 | 81.0 | [Si(CH₃)₃]⁺ |

| 59 | 52.4 | [Si(CH₃)₂H]⁺ |

| 57 | 28.9 | [C₄H₉]⁺ or [C₃H₅O]⁺ |

| 45 | 22.3 | [C₂H₅O]⁺ |

| 43 | 11.3 | [C₃H₇]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: A solution of this compound (approximately 5-10 mg) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ 0.00 ppm). The spectrum is recorded on a 400 MHz NMR spectrometer. Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy: A more concentrated solution of this compound (approximately 20-50 mg) in CDCl₃ (~0.7 mL) is typically required. The spectrum is acquired on a 100 MHz NMR spectrometer with proton decoupling. TMS is used as the internal reference (δ 0.00 ppm). A sufficient number of scans and a suitable relaxation delay are employed to ensure the detection of all carbon signals, including quaternary carbons.

Infrared (IR) Spectroscopy

The infrared spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop of neat this compound liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded prior to the sample analysis and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Mass spectral analysis is performed using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is separated from the solvent and introduced into the mass spectrometer. The molecules are ionized by a 70 eV electron beam, and the resulting fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

A Comprehensive Technical Guide to the Safe Handling, and Storage of 4-(Trimethylsilyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and storage protocols for 4-(Trimethylsilyl)morpholine (TMSM). Adherence to these guidelines is crucial for ensuring a safe laboratory environment and maintaining the integrity of the chemical. This document is intended for professionals in research, development, and manufacturing who work with this versatile organosilicon compound.

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow liquid.[1] It is primarily used as a reagent in organic synthesis, particularly for the protection of alcohols and amines, and in the preparation of siloxane-based materials.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 13368-42-8 | [1][2][3][4][5][6][7] |

| Molecular Formula | C7H17NOSi | [1][2][3][7] |

| Molecular Weight | 159.3 g/mol | [1][2][3][4][7] |

| Appearance | Clear colorless to pale yellow liquid | [1][2][8] |

| Boiling Point | 160 °C (lit.) | [1][3][8] |

| Density | 0.897 g/mL at 25 °C (lit.) | [1][3][8] |

| Flash Point | 29 °C (84.2 °F) - closed cup | [4] |

| Refractive Index | n20/D 1.441 (lit.) | [1][3][8] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [1][8] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is a flammable liquid and causes severe skin burns and eye damage.[9][10][11]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor |

| Skin Corrosion/Irritation | 1B/1C | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Source: GHS-US classification[9]

Safe Handling Protocols

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Engineering Controls

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[9] Local exhaust ventilation should be provided.[9]

-

Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition of flammable vapors.[9][11]

-

Static Discharge: Ground and bond containers and receiving equipment to prevent static discharge, which can ignite flammable vapors.[9][11] Use only non-sparking tools.[9][11]

-

Emergency Equipment: Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[9]

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this chemical to determine the appropriate PPE.

Table 3: Recommended Personal Protective Equipment (PPE)

| Body Part | Protection | Specification | References |

| Eyes/Face | Safety goggles, face shield | Chemical goggles or a face shield are required. Contact lenses should not be worn. | [9] |

| Hands | Gloves | Neoprene or nitrile rubber gloves are recommended. | [9] |

| Skin/Body | Protective clothing | Wear suitable protective clothing to prevent skin contact. | [9] |

| Respiratory | Respirator | If inhalation exposure is possible, use a NIOSH-certified combination organic vapor-amine gas (brown cartridge) respirator. | [9] |

Hygiene Measures

-

Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking, and when leaving work.[9]

-

Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[9][11]

-

Avoid all eye and skin contact and do not breathe vapor and mist.[9]

Storage Procedures

Proper storage of this compound is critical to maintain its stability and prevent hazardous situations.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] The recommended storage temperature is between 0 - 8 °C.[2] The storage area should be designated as a flammables area.[1][8]

-

Incompatible Materials: Keep away from acids, alcohols, oxidizing agents, peroxides, and water/moisture.[9] This substance is corrosive to metals.[12]

-

Security: Store in a locked-up area, accessible only to qualified or authorized personnel.[9]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is necessary.

Accidental Release Measures

-

Personal Precautions: Eliminate all ignition sources (no smoking, flares, sparks, or flames) from the immediate area.[9][13] Evacuate unnecessary personnel.[9] Wear appropriate personal protective equipment as described in Section 3.2.[9]

-

Environmental Precautions: Prevent the substance from entering sewers and public waters.[9]

-

Containment and Cleaning: Contain any spills with dikes or absorbents to prevent migration.[9] Clean up spills as soon as possible using an absorbent material and collect it into a suitable container for disposal.[9] Use only non-sparking tools for cleanup.[9]

First Aid Measures

Table 4: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Procedure | References |

| Inhalation | Remove the victim to fresh air and keep at rest in a comfortable breathing position. If the person feels unwell, seek medical advice. If not breathing, give artificial respiration. Immediate medical attention is required. | [9][11] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Get immediate medical advice/attention. | [9][11] |

| Eye Contact | Immediately flush the eyes thoroughly with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention. | [9][11] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician immediately. | [9][11] |

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, foam, carbon dioxide, or dry chemical.[9] Do not use a solid water stream as it may scatter and spread the fire.[9]

-

Specific Hazards: The substance is a flammable liquid and vapor.[9][10] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[11] Containers may explode when heated.[11] Irritating fumes and organic acid vapors may develop when the material is exposed to elevated temperatures or open flame.[9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]

Toxicological Information

Experimental Protocols

Detailed experimental protocols involving this compound should always be conducted with a thorough understanding of the safety information presented in this guide. The following is a generalized workflow for the safe use of this reagent in a laboratory setting.

Risk Assessment and Preparation

-

Review SDS: Before any new experiment, thoroughly review the Safety Data Sheet for this compound.

-

Hazard Analysis: Identify all potential hazards associated with the planned experiment, including reactions with other reagents.

-

PPE Selection: Based on the hazard analysis, select and inspect the appropriate Personal Protective Equipment.

-

Emergency Plan: Ensure all lab personnel are aware of the location and operation of emergency equipment and know the first aid procedures.

Reagent Handling and Use

-

Fume Hood: Conduct all manipulations of this compound inside a certified chemical fume hood.

-

Inert Atmosphere: For reactions sensitive to moisture, handle the reagent under an inert atmosphere (e.g., nitrogen or argon).

-

Grounding: Ensure all metal containers and equipment are properly grounded to prevent static discharge.

-

Dispensing: Use appropriate and clean laboratory glassware for dispensing the liquid. Avoid cross-contamination.

-

Reaction Quenching: Be cautious when quenching reactions containing this reagent, as hydrolysis can occur.

Waste Disposal

-

Segregation: Dispose of waste containing this compound in a designated and properly labeled hazardous waste container.

-

Compatibility: Do not mix with incompatible waste materials.

-

Disposal Facility: Dispose of contents/container to an approved waste disposal plant.[11]

Visualizations

The following diagrams illustrate key safety workflows and logical relationships for the handling and storage of this compound.

Caption: Workflow for the safe handling of this compound.

Caption: Proper storage protocol for this compound.

Caption: Emergency response workflow for an exposure event.

References

- 1. This compound | 13368-42-8 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-(トリメチルシリル)モルホリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-(三甲基硅基)吗啉 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. parchem.com [parchem.com]

- 6. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. 13368-42-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. gelest.com [gelest.com]

- 10. chemical-label.com [chemical-label.com]

- 11. fishersci.com [fishersci.com]

- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - Morpholine [cdc.gov]

- 13. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-(Trimethylsilyl)morpholine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(trimethylsilyl)morpholine. Due to the limited availability of public quantitative solubility data for this compound, this document focuses on predicting its solubility in various organic solvents based on its molecular structure. Furthermore, a detailed experimental protocol is provided for researchers to quantitatively determine the solubility of this compound in solvents relevant to their work. Understanding the solubility of this versatile silylating agent and synthetic building block is crucial for its effective application in organic synthesis, pharmaceutical development, and materials science.

Introduction to this compound

This compound is an organosilicon compound featuring a morpholine ring N-substituted with a trimethylsilyl (TMS) group.[1][2] Its chemical structure combines the polar nature of the morpholine moiety (with its ether and tertiary amine functionalities) and the nonpolar, sterically bulky trimethylsilyl group. This unique combination of features makes it a valuable reagent in organic synthesis, often used as a silylating agent to protect functional groups.[2] The solubility of this compound is a critical parameter for reaction kinetics, purification, and formulation.

Chemical Structure and Properties:

-

Molecular Formula: C₇H₁₇NOSi[2]

-

Molecular Weight: 159.30 g/mol

Predicted Solubility Profile

-

Polar Aprotic Solvents (e.g., Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate): this compound is expected to exhibit high solubility in these solvents. The polarity of the morpholine ring will interact favorably with the polar aprotic solvent molecules.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The presence of the nonpolar trimethylsilyl group and the hydrocarbon backbone of the morpholine ring suggests good solubility in nonpolar solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): While likely soluble, the reactivity of the trimethylsilyl group with protic solvents (hydrolysis) should be considered. This interaction can lead to the cleavage of the Si-N bond over time, especially in the presence of moisture or acid/base catalysts. Therefore, for applications requiring the intact molecule, anhydrous polar protic solvents should be used, and prolonged storage in such solvents should be avoided.

-

Water: Due to the hydrolytically sensitive trimethylsilyl group, this compound is expected to be immiscible with water and will likely react with it.[1]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent of interest. This protocol is based on the widely used isothermal equilibrium method.

Materials and Equipment

-

This compound (purity ≥ 97%)

-

Selected organic solvent (analytical grade, anhydrous)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or incubator

-

Vials with PTFE-lined screw caps

-

Centrifuge

-

Gas chromatography (GC) system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm, compatible with the solvent)

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to generate a calibration curve.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial.

-

Accurately add a known volume or mass of the selected organic solvent.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours is recommended).

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the vials to pellet the excess solid.

-

-

Quantification:

-

Carefully withdraw a sample of the supernatant using a syringe and immediately pass it through a syringe filter into a clean vial.

-

Accurately dilute the clear filtrate with the same solvent to bring the concentration within the linear range of the GC method.

-

Analyze the diluted sample using a pre-validated GC method.

-

Determine the concentration of this compound in the diluted sample using the calibration curve.

-

Calculate the original concentration in the undiluted filtrate, accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.

-

Data Presentation

The experimentally determined solubility data should be summarized in a clear and structured table for easy comparison.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| [Example: Toluene] | [e.g., 25] | [Experimental Value] | [Calculated Value] |

| [Example: Acetonitrile] | [e.g., 25] | [Experimental Value] | [Calculated Value] |

| [Example: Dichloromethane] | [e.g., 25] | [Experimental Value] | [Calculated Value] |

| [Example: Hexane] | [e.g., 25] | [Experimental Value] | [Calculated Value] |

Conclusion

While quantitative solubility data for this compound in various organic solvents is not widely published, its molecular structure suggests good solubility in a range of polar aprotic and nonpolar solvents. For applications requiring precise knowledge of its solubility, the experimental protocol detailed in this guide provides a robust method for its determination. This information is essential for optimizing reaction conditions, developing purification strategies, and for the formulation of products containing this versatile organosilicon compound.

References

A Technical Guide to the Thermodynamic Properties and Stability of 4-(Trimethylsilyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trimethylsilyl)morpholine (TMSM) is a versatile organosilicon compound widely utilized in organic synthesis and pharmaceutical development. Its unique structure, combining a hydrophilic morpholine ring with a lipophilic, reactive trimethylsilyl (TMS) group, makes it an effective silylating agent and a valuable protecting group for amines and alcohols.[1] This guide provides an in-depth analysis of the thermodynamic properties and stability profile of TMSM, offering critical data and experimental insights for professionals working with this reagent. Understanding these characteristics is paramount for optimizing reaction conditions, ensuring storage integrity, and predicting its behavior in various chemical environments.

Thermodynamic and Physical Properties

The thermodynamic and physical properties of this compound are fundamental to its application in chemical processes, from laboratory-scale synthesis to industrial applications like chemical vapor deposition.[2] A summary of these key properties is presented below.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₁₇NOSi | [3] |

| Molecular Weight | 159.30 g/mol | [3] |

| CAS Number | 13368-42-8 | [4] |

| Appearance | Clear, colorless to pale yellow liquid | [4] |

| Boiling Point | 160 °C (at atmospheric pressure) | [3][4] |

| 102-104 °C (at reduced pressures) | [1][3] | |

| Melting Point | < 0 °C | [5] |

| Density | 0.897 g/mL (at 25 °C) | [3][4] |

| Refractive Index | n²⁰/D 1.441 | [3][4] |

| Flash Point | 29 °C (84.2 °F) - closed cup | [3] |

| Predicted pKa | 8.68 ± 0.20 | [5] |

A key study determined the temperature dependence of the saturated vapor pressure for TMSM, which is crucial for applications such as plasma-enhanced chemical vapor deposition.[2] The thermodynamic characteristics of its evaporation were calculated from these measurements, though specific values for enthalpy of formation (ΔfH°) and standard Gibbs free energy of formation (ΔfG°) are not widely published.[2]

Experimental Protocol: Vapor Pressure Determination by Tensimetry

The vapor pressure of a compound as a function of temperature is a critical thermodynamic parameter, particularly for processes involving phase transitions like distillation or chemical vapor deposition.[6] Tensimetry is a direct method used to measure this property.[2]

Objective: To measure the equilibrium vapor pressure of this compound over a range of temperatures.

Methodology (Static Method):

-

Sample Preparation: A pure sample of this compound is placed into a thermostatically controlled sample cell. The sample must be thoroughly degassed to remove dissolved atmospheric gases, which would otherwise contribute to the total pressure. Degassing is typically achieved by several freeze-pump-thaw cycles under high vacuum.[7]

-

Apparatus: The sample cell is connected to a high-precision pressure transducer. The entire assembly, including the pressure sensor, is housed within a temperature-controlled chamber to ensure thermal equilibrium and prevent cold spots where vapor could condense.[8]

-

Measurement:

-

The system is evacuated to a high vacuum.

-

The sample is heated to the first target temperature, and the system is allowed to reach thermal and phase equilibrium. This is achieved when the measured pressure remains constant over time.[8]

-

The pressure at equilibrium, which is the saturated vapor pressure of the sample, is recorded.[7]

-

The temperature is then incrementally increased to the next setpoint, and the measurement process is repeated to generate a vapor pressure curve.[8]

-

-

Data Analysis: The resulting data (Pressure vs. Temperature) can be fitted to thermodynamic models, such as the Antoine or Clausius-Clapeyron equations, to calculate the enthalpy of vaporization (ΔHvap).[6]

Stability and Reactivity

The stability of this compound is dictated primarily by the reactivity of the silicon-nitrogen (Si-N) bond. While the TMS group can enhance the stability of certain functional groups, the Si-N bond itself is susceptible to cleavage, particularly by hydrolysis.

| Stability Parameter | Details | Source(s) |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water. The Si-N bond hydrolyzes to form morpholine and trimethylsilanol (which typically dimerizes to hexamethyldisiloxane). | [5] |

| Thermal Stability | While specific decomposition temperature data for TMSM is unavailable, studies on morpholine show its decomposition can form products like ethanolamine, ammonia, and organic acids under high temperatures.[9][10] | |

| Storage Conditions | Recommended storage at 0-8 °C in a flammables area, protected from moisture. | [1] |

| Hazard Classifications | Flammable Liquid 3; Skin Corrosion 1B. | [3] |

Hydrolytic Decomposition

The primary pathway for the degradation of this compound is hydrolysis. The lone pair of electrons on the water's oxygen atom attacks the electrophilic silicon atom, leading to the cleavage of the Si-N bond. This reaction is often the reverse of the silylation process and regenerates the parent amine (morpholine). This sensitivity necessitates handling and storage under anhydrous conditions to maintain the reagent's integrity.

Reactivity

Beyond its instability in the presence of water, this compound is a valuable reactive agent:

-

Silylating Agent: It is widely used to introduce the trimethylsilyl protecting group onto alcohols, amines, and other compounds with active hydrogens. This is crucial in multi-step syntheses to temporarily mask reactive sites.[1]

-

Reagent in Synthesis: It serves as a reagent in the synthesis of deoxynucleosides.[4]

-

Reaction with Isocyanates: It can react with isocyanates, demonstrating the reactivity of the nitrogen atom in the morpholine ring.[11]

Experimental Protocol: Assessment of Hydrolytic Stability

A standardized method to quantify the hydrolytic stability of a compound involves exposing it to aqueous conditions and monitoring its degradation over time. A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is used for quantification.[12]

Objective: To determine the rate of hydrolysis of this compound under controlled pH and temperature.

Methodology:

-

Buffer Preparation: Prepare aqueous buffer solutions at various pH levels (e.g., pH 4, 7, and 9) to assess stability under acidic, neutral, and basic conditions.[12]

-

Sample Incubation:

-

Prepare stock solutions of this compound in an anhydrous, water-miscible solvent like acetonitrile.

-

Add a small aliquot of the stock solution to each buffer solution in sealed vials to achieve a known starting concentration.

-

Place the vials in constant-temperature baths set to different temperatures (e.g., 25 °C, 40 °C, 60 °C).[12]

-

-

Time-Point Analysis:

-

At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

-

Immediately quench the degradation process if necessary (e.g., by dilution with the mobile phase).

-

Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the concentration of this compound versus time for each condition.

-

If the plot is linear, the degradation follows pseudo-first-order kinetics. The slope of the line gives the rate constant (k).[12]

-

Calculate the half-life (t₁/₂) and shelf-life (t₉₀) for each condition using the formulas: t₁/₂ = 0.693/k and t₉₀ = 0.105/k.[12]

-

Use the Arrhenius equation to determine the activation energy of the hydrolysis reaction from the rate constants obtained at different temperatures.

-

Conclusion

This compound is a reagent of significant utility in chemical synthesis and drug development. Its thermodynamic properties, particularly its volatility, are well-characterized, enabling its use in specialized applications. However, the compound's stability is critically dependent on environmental conditions. The inherent hydrolytic instability of the Si-N bond necessitates rigorous control of moisture during storage, handling, and in reaction media to ensure its efficacy and prevent degradation. The protocols and data presented in this guide provide a framework for researchers and professionals to effectively utilize this compound while mitigating the risks associated with its reactivity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound: synthesis, characterization, and prospects of use in film deposition processes - Rakhlin - Russian Chemical Bulletin [journals.rcsi.science]

- 3. 4-(三甲基硅基)吗啉 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 13368-42-8 [chemicalbook.com]

- 5. 13368-42-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. books.rsc.org [books.rsc.org]

- 7. calnesis.com [calnesis.com]

- 8. consilab.de [consilab.de]

- 9. A mechanistic and kinetic study on the decomposition of morpholine. | Sigma-Aldrich [merckmillipore.com]

- 10. researchgate.net [researchgate.net]

- 11. Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stability study of simvastatin under hydrolytic conditions assessed by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review on the uses of 4-(Trimethylsilyl)morpholine in synthesis

For researchers, scientists, and professionals in drug development, 4-(Trimethylsilyl)morpholine presents itself as a niche yet potentially valuable reagent in organic synthesis. This in-depth guide consolidates the available information on its applications, providing a clear overview of its documented uses, reaction methodologies, and potential synthetic pathways.

Introduction

This compound (TMSM), a colorless to pale yellow liquid with the chemical formula C₇H₁₇NOSi, is an N-silylated derivative of morpholine.[1] The presence of the trimethylsilyl group modifies the reactivity of the morpholine nitrogen, making it a subject of interest for various synthetic transformations. While not as extensively documented as other silylating agents or morpholine derivatives, TMSM holds potential in specific applications, most notably in the realm of nucleoside chemistry. This review aims to provide a comprehensive overview of the known synthetic uses of this compound, supported by available experimental data and reaction schemes.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 13368-42-8 | [2] |

| Molecular Formula | C₇H₁₇NOSi | [1] |

| Molecular Weight | 159.30 g/mol | [1] |

| Boiling Point | 160 °C (lit.) | [1] |

| Density | 0.897 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.441 (lit.) | [1] |

Applications in Synthesis

The documented applications of this compound in organic synthesis are primarily centered on its role as a reagent in the preparation of deoxynucleosides and its reactivity with isocyanates.

Reagent for Deoxynucleoside Synthesis

The general workflow for nucleoside synthesis involving an N-silylated base is depicted below. This pathway illustrates the logical steps where a reagent like this compound could be employed, although specific details for this particular reagent are sparse.

Caption: General workflow for nucleoside synthesis.

Reaction with Isocyanates

A specific study has detailed the reaction of this compound with trimethylsilyl isocyanate.[3] This reaction leads to the formation of a mixture of tautomeric silicon-containing ureas: N-(trimethylsilyl)morpholine-4-carboxamide and trimethylsilylmorpholine-4-carboximidoate. The composition and structure of the products are influenced by the nature of the isocyanate used. Interestingly, the reaction of morpholine itself with trimethylsilyl isocyanate also yields a mixture of tautomeric forms.[3]

The proposed reaction pathway is illustrated in the following diagram:

Caption: Reaction of this compound with trimethylsilyl isocyanate.

Potential Applications and Future Outlook

While documented examples are limited, the structure of this compound suggests other potential applications in organic synthesis.

-

Enamine Synthesis: In theory, this compound could serve as a precursor for the formation of morpholino enamines from ketones and aldehydes, with the elimination of trimethylsilanol as a byproduct. This could offer an alternative to the traditional methods that use morpholine directly, potentially under milder or anhydrous conditions. However, there is currently a lack of published data to support this hypothesis.

-

Silylating Agent: As an N-silylamine, it could potentially be used to silylate alcohols and other protic substrates. The reactivity of the Si-N bond can be tuned, and in some cases, silylamines offer advantages over chlorosilanes due to the formation of a non-acidic amine byproduct.

-

Non-nucleophilic Base: The steric bulk of the trimethylsilyl group might render the nitrogen atom of this compound less nucleophilic while retaining its basicity, suggesting its potential use as a non-nucleophilic base in certain transformations.

Experimental Protocols

Due to the limited availability of detailed experimental procedures in the literature, this section provides a general protocol for the synthesis of enamines from morpholine, which could be adapted for investigations into the reactivity of this compound.

General Procedure for the Synthesis of a Morpholine Enamine (Example)

To a solution of a ketone (1.0 eq) in a suitable solvent (e.g., toluene or benzene) is added morpholine (1.2-1.5 eq). A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) can be added. The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The progress of the reaction is monitored by an appropriate method (e.g., TLC or GC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography to afford the desired enamine.

Conclusion

This compound remains a reagent with underexplored potential in synthetic organic chemistry. While its application in deoxynucleoside synthesis is noted, the lack of detailed, publicly available experimental protocols limits its widespread adoption. The documented reaction with isocyanates provides a glimpse into its reactivity. Future research into its efficacy as an enamine precursor, a silylating agent, and a non-nucleophilic base is warranted to fully elucidate its synthetic utility. For researchers in drug development and medicinal chemistry, this compound could represent a valuable tool for specific transformations where its unique properties can be leveraged.

References

A Technical Guide to 4-(Trimethylsilyl)morpholine for the Research Professional

An in-depth examination of the commercial landscape, chemical properties, and practical applications of 4-(Trimethylsilyl)morpholine, tailored for researchers, scientists, and professionals in drug development.

This technical whitepaper provides a comprehensive overview of this compound, a versatile organosilicon compound. The guide details its commercial availability and pricing, outlines its key chemical and physical properties, and presents a generalized experimental protocol for its application as a silylating agent. This document is intended to serve as a valuable resource for laboratory and development settings.

Commercial Availability and Pricing

This compound is readily available from a variety of chemical suppliers. For researchers and drug development professionals, sourcing of this reagent is straightforward. The following table summarizes pricing information from several prominent suppliers to facilitate comparison and procurement.

| Supplier | Catalog Number | Purity | Quantity | Price (USD) |

| Sigma-Aldrich | 261599 | 97% | 5 g | $64.94 |

| Thermo Scientific | 43399 | >96.0% (GC) | 25 g | $254.65 |

| Chem-Impex | 21379 | ≥ 97% (GC) | 1 g | $18.53 |

| 5 g | $53.48 | |||

| 25 g | $221.63 | |||

| 100 g | $814.92 |

Note: Prices are subject to change and may not include shipping and handling fees. This information was accessed in late 2025 and is intended for illustrative purposes.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental work.

| Property | Value |

| CAS Number | 13368-42-8[1][2][3][4] |

| Molecular Formula | C₇H₁₇NOSi[1][2] |

| Molecular Weight | 159.30 g/mol |

| Appearance | Almost clear colorless liquid[1] |

| Density | 0.897 g/mL at 25 °C[1] |

| Boiling Point | 160 °C |

| Refractive Index | n20/D 1.441[1] |

| Storage Temperature | 0 - 8 °C[1] |

Applications in Organic Synthesis

This compound is a versatile reagent in organic synthesis, primarily utilized as a silylating agent to introduce a trimethylsilyl (TMS) group to a molecule.[1] This is particularly useful for protecting hydroxyl and amine functional groups during complex chemical transformations.[1] Its applications extend to the synthesis of complex organic molecules, which is of significant interest in the pharmaceutical and agrochemical industries.[1] Furthermore, it serves as a reagent in the synthesis of deoxynucleosides. The morpholine group enhances its solubility and reactivity, making it an effective reagent.[1]

Experimental Protocol: Silylation of an Alcohol

The following is a generalized protocol for the silylation of a primary alcohol using this compound. This procedure should be adapted based on the specific substrate and laboratory conditions.

Materials:

-

Primary alcohol

-

This compound

-

Anhydrous dichloromethane (DCM)

-

Inert gas (e.g., argon or nitrogen)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar is charged with the primary alcohol and anhydrous DCM under an inert atmosphere.

-

Addition of Silylating Agent: this compound (1.1 equivalents) is added dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired trimethylsilyl-protected alcohol.

Logical Workflow for Silylation

The following diagram illustrates the logical workflow for the silylation of a primary alcohol as described in the experimental protocol.

Caption: Logical workflow for the silylation of a primary alcohol.

Generalized Synthesis of this compound

For laboratories that may wish to synthesize this compound in-house, a general synthetic route is presented below. This typically involves the reaction of morpholine with a trimethylsilylating agent such as trimethylsilyl chloride.

Caption: General synthesis workflow for this compound.

As of this writing, there is no readily available information in the public domain linking this compound to specific signaling pathways in a biological context. Its primary role, as documented, is a reagent in chemical synthesis.[1] Researchers exploring its potential biological activities would be venturing into a novel area of investigation.

References

Methodological & Application

Application Notes and Protocols: 4-(Trimethylsilyl)morpholine as a Silylating Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trimethylsilyl)morpholine (TMSM) is a versatile organosilicon compound that serves as a silylating agent in organic synthesis.[1] Silylation is a chemical process that introduces a silyl group, typically trimethylsilyl (TMS), into a molecule, replacing an active hydrogen atom in functional groups such as alcohols, amines, and carboxylic acids. This derivatization is a cornerstone of modern organic synthesis, primarily employed for the protection of these functional groups during subsequent reactions. The resulting silyl ethers and silyl amines exhibit increased stability, particularly under basic conditions, and can be readily cleaved to regenerate the original functional group.[2]

TMSM offers a moderately reactive option for the introduction of the TMS protecting group. While its silylating potential is generally lower than that of more powerful reagents like N,O-bis(trimethylsilyl)acetamide (BSA) or trimethylsilylimidazole (TMSIM), it provides a valuable alternative in specific synthetic contexts where milder conditions are desirable.[1] Its applications are found in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals, as well as in the preparation of deoxynucleosides.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| CAS Number | 13368-42-8 | |

| Molecular Formula | C₇H₁₇NOSi | |

| Molecular Weight | 159.30 g/mol | |

| Appearance | Colorless liquid | |

| Boiling Point | 160 °C (lit.) | |

| Density | 0.897 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.441 (lit.) |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the direct silylation of morpholine with a suitable trimethylsilylating agent, such as trimethylchlorosilane.[1]

References

Application Notes and Protocols: Protection of Alcohols and Amines with 4-(Trimethylsilyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In multi-step organic synthesis, the protection of reactive functional groups such as alcohols and amines is a critical strategy to prevent undesired side reactions. Silyl ethers and silyl amines are widely employed as protecting groups due to their ease of formation, stability under various reaction conditions, and facile cleavage. The trimethylsilyl (TMS) group is a commonly used silyl protecting group. While reagents like trimethylsilyl chloride (TMSCl) and N,O-bis(trimethylsilyl)acetamide (BSA) are frequently used for silylation, 4-(trimethylsilyl)morpholine presents an alternative silylating agent.

This compound has been evaluated as a silylating agent and has demonstrated good silylating properties. However, its silylation potential is generally considered to be lower than that of more common reagents like BSA or trimethylsilylimidazole (TMSIM)[1]. This may result in longer reaction times or require more forcing conditions for less reactive substrates. Nevertheless, its unique reactivity profile may offer advantages in specific synthetic contexts where milder or more selective silylation is required.

These application notes provide a general protocol for the protection of alcohols and amines using this compound, based on the general principles of silylation. It is important to note that specific reaction conditions and outcomes will be highly substrate-dependent, and optimization is often necessary.

Protection of Alcohols

The protection of alcohols with this compound proceeds via the formation of a trimethylsilyl (TMS) ether. The reaction involves the nucleophilic attack of the alcohol oxygen on the silicon atom of this compound, with the morpholine anion acting as a leaving group.

Experimental Workflow for Alcohol Protection

Caption: General workflow for the protection of alcohols.

General Protocol for Trimethylsilylation of a Primary Alcohol

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary alcohol (1.0 eq.).

-

Solvent Addition: Dissolve the alcohol in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).

-

Reagent Addition: Add this compound (1.1 - 1.5 eq.) to the solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction to room temperature. If necessary, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by distillation or column chromatography on silica gel to afford the pure trimethylsilyl ether.

Data Summary for Alcohol Protection (Hypothetical)

| Substrate Type | Stoichiometry (Reagent:Substrate) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Primary Alcohol | 1.2 : 1 | DCM | 25 | 2 - 6 | 85 - 95 |

| Secondary Alcohol | 1.5 : 1 | THF | 65 | 12 - 24 | 70 - 85 |

| Phenol | 1.5 : 1 | Acetonitrile | 80 | 8 - 16 | 75 - 90 |

| Tertiary Alcohol | 2.0 : 1 | DMF | 100 | 24 - 48 | 40 - 60 |

Note: The data in this table is hypothetical and serves as an illustrative guide. Actual results will vary depending on the specific substrate and reaction conditions.

Protection of Amines

Similar to alcohols, primary and secondary amines can be protected as their corresponding N-trimethylsilyl derivatives using this compound. The resulting N-silyl amines are generally less basic and nucleophilic than the parent amines.

Experimental Workflow for Amine Protection

Caption: General workflow for the protection of amines.

General Protocol for Trimethylsilylation of a Primary Amine

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary amine (1.0 eq.).

-

Solvent Addition: Dissolve the amine in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

-

Reagent Addition: Add this compound (1.1 - 1.5 eq.) to the solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by TLC or GC.

-

Work-up: Upon completion, the reaction mixture can often be concentrated directly under reduced pressure to remove the solvent and volatile by-products.

-

Purification: The resulting N,N-bis(trimethylsilyl)amine is often used in the next step without further purification. If necessary, it can be purified by distillation.

Data Summary for Amine Protection (Hypothetical)

| Substrate Type | Stoichiometry (Reagent:Substrate) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Primary Amine | 2.2 : 1 | THF | 65 | 12 - 24 | 80 - 95 |

| Secondary Amine | 1.2 : 1 | DCM | 25 | 4 - 8 | 85 - 95 |

| Aniline | 2.5 : 1 | Toluene | 110 | 24 - 48 | 60 - 80 |

Note: The data in this table is hypothetical and serves as an illustrative guide. Actual results will vary depending on the specific substrate and reaction conditions.

Deprotection of TMS Ethers and Amines

The TMS group is known for its lability and can be cleaved under mild acidic conditions or with fluoride ion sources. The choice of deprotection method depends on the overall stability of the molecule.

Experimental Workflow for Deprotection

Caption: General workflow for the deprotection of TMS groups.

Protocol 1: Deprotection using Tetrabutylammonium Fluoride (TBAF)

-

Preparation: Dissolve the TMS-protected compound (1.0 eq.) in tetrahydrofuran (THF).

-

Reagent Addition: Add a 1M solution of TBAF in THF (1.1 eq.) dropwise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Work-up: Quench the reaction with water and extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Protocol 2: Deprotection using Mild Acid

-

Preparation: Dissolve the TMS-protected compound in methanol.

-

Reagent Addition: Add a catalytic amount of a mild acid (e.g., acetic acid, pyridinium p-toluenesulfonate (PPTS), or a few drops of HCl).

-

Reaction: Stir the solution at room temperature and monitor the reaction by TLC.

-

Work-up: Neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution) and remove the methanol under reduced pressure.

-

Purification: Extract the residue with an organic solvent, dry, and concentrate to yield the deprotected compound. Further purification may be necessary.

Conclusion

This compound can serve as a reagent for the protection of alcohols and amines as their TMS derivatives. While it may be less reactive than other common silylating agents, it offers a viable alternative. The provided protocols are general guidelines, and optimization for specific substrates is recommended. The deprotection of the resulting TMS ethers and amines can be readily achieved using standard methods, such as treatment with fluoride ions or mild acid. Researchers should carefully consider the reactivity of their specific substrate when developing a protection/deprotection strategy using this reagent.

References

Application of 4-(Trimethylsilyl)morpholine in Deoxynucleoside Synthesis: A Proposed Methodology

For Researchers, Scientists, and Drug Development Professionals

Introduction